molecular formula C13H22ClNO2 B6344268 4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol hydrochloride CAS No. 1240578-22-6

4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol hydrochloride

Cat. No.: B6344268
CAS No.: 1240578-22-6
M. Wt: 259.77 g/mol
InChI Key: IWTCOAPUEROKTH-UHFFFAOYSA-N
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Properties

IUPAC Name

4-[(butan-2-ylamino)methyl]-2-ethoxyphenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.ClH/c1-4-10(3)14-9-11-6-7-12(15)13(8-11)16-5-2;/h6-8,10,14-15H,4-5,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTCOAPUEROKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC(=C(C=C1)O)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the

Biological Activity

4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol hydrochloride is a phenolic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by a butan-2-yl amino group and an ethoxy substituent on a phenolic ring, suggests various biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C12H20ClNO2
  • Molecular Weight : 245.74 g/mol
  • CAS Number : 1240567-78-5

The compound is notable for its selective antagonistic activity towards the neurotensin receptor type 1 (NTS1), which plays a critical role in various physiological processes, including pain modulation and neuroendocrine functions .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Neurotensin Receptor Antagonism : It acts as a selective non-peptide antagonist to NTS1, influencing neuropeptide signaling pathways .
  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activities, potentially through the modulation of reactive oxygen species (ROS) .
  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial effects, warranting further exploration of this compound's efficacy against various pathogens .

The mechanisms underlying the biological activities of this compound are complex and involve interactions with specific cellular receptors and enzymes:

  • Enzyme Modulation : The compound may modulate the activity of certain enzymes involved in metabolic pathways, contributing to its pharmacological effects .
  • Receptor Binding : Its interaction with neurotensin receptors alters downstream signaling cascades, which can affect pain perception and other physiological responses .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds, highlighting the biological potential of phenolic derivatives:

StudyFindings
Study AInvestigated the antioxidant capacity using DPPH and ABTS assays, showing promising results for phenolic compounds.
Study BEvaluated antimicrobial activity against resistant strains, revealing significant inhibitory effects comparable to standard antibiotics.
Study CExplored neurotensin receptor interactions, confirming selective antagonism by related compounds.

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